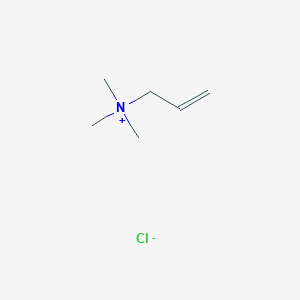

Allyltrimethylammonium chloride

Overview

Description

Allyltrimethylammonium chloride (CAS number: 1516-27-4) is an organic compound with the molecular formula C6H14ClN . It is used in the production of zwitterionic water treatment scale inhibitors, drilling fluid viscosity reducers, and water treatment flocculants . It can be used directly as a clay stabilizer for oil extraction and water injection, and its effect is better when used in combination with ammonium chloride .

Synthesis Analysis

Allyltrimethylammonium chloride can be synthesized by reacting 33.0% trimethylamine with allyl chloride at room temperature for 48 hours . After the reaction time, the unreacted raw materials are evaporated under reduced pressure to obtain an aqueous solution of allyltrimethylammonium chloride . Further vacuum distillation and concentration followed by cooling and crystallization yield the allyltrimethylammonium chloride crystals .

Physical And Chemical Properties Analysis

Allyltrimethylammonium chloride is a colorless or slightly yellow liquid . It is soluble in water and organic solvents such as acetone and ether . It is relatively stable at room temperature . The melting point is 185-186 °C .

Scientific Research Applications

Synthesis of Cationic Polyacrylamide (CPAM)

Researchers have synthesized a novel cationic polyacrylamide (CPAM) with a microblock structure using ATMAC . This CPAM shows excellent flocculation performance, particularly in textile-dyeing sludge dewatering. The cationic microblocks in the polymer enhance charge neutralization and bridging, contributing to its effectiveness.

Synthesis of Superabsorbent Polymers

ATMAC is involved in the synthesis of superabsorbent polymers . These polymers have the ability to absorb and retain large amounts of water or aqueous solutions, which is beneficial in applications like agriculture for water retention in soil and in hygiene products like diapers.

Safety and Hazards

Future Directions

The global Allyltrimethylammonium Chloride market size is expected to reach a certain value by 2029, rising at a certain market growth of % CAGR during the forecast period (2023-2029) .

Relevant Papers

- A novel cationic polyacrylamide (CPAM) with a microblock structure was successfully synthesized using Allyltrimethylammonium chloride and acrylamide as monomers .

- A polyampholytic superabsorbent polymer (PASAP), sodium alginate-g-(polyacrylic acid-co-allyltrimethylammonium chloride), was prepared by free-radical graft copolymerization .

Mechanism of Action

Target of Action

Allyltrimethylammonium chloride (ATMAC) is a versatile compound with a wide range of applications. It primarily targets the clay particles in drilling fluids, acting as a clay stabilizer . It also targets textile-dyeing sludge , enhancing its dewaterability .

Mode of Action

ATMAC interacts with its targets through ionic interactions . In the context of clay stabilization, ATMAC neutralizes the negative charges on clay particles, reducing their tendency to swell or disperse . In textile-dyeing sludge dewatering, ATMAC acts as a flocculant, promoting the aggregation of sludge particles .

Biochemical Pathways

flocculation process . By neutralizing charges and bridging particles, ATMAC facilitates the formation of larger flocs, which can be more easily separated from the liquid phase .

Pharmacokinetics

Given its use in industrial applications, it’s likely that its bioavailability is influenced by factors such as concentration, temperature, and the presence of other chemicals .

Result of Action

The primary result of ATMAC’s action is the stabilization of clay particles in drilling fluids, which improves the efficiency of oil extraction processes . In addition, ATMAC enhances the dewaterability of textile-dyeing sludge, aiding in waste management .

Action Environment

The action of ATMAC is influenced by various environmental factors. For instance, its effectiveness as a clay stabilizer can be enhanced when used in combination with ammonium chloride . The temperature and pH of the environment can also impact its efficacy .

properties

IUPAC Name |

trimethyl(prop-2-enyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N.ClH/c1-5-6-7(2,3)4;/h5H,1,6H2,2-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYULTYGSBAILI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57491-00-6 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00883577 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyltrimethylammonium chloride | |

CAS RN |

1516-27-4 | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNV3AA7VHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5834 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What are the primary applications of Allyltrimethylammonium chloride in material science?

A1: ATMAC serves as a key monomer in synthesizing polymers with enhanced properties. For instance, it's used in creating:

- Superabsorbent polymers: ATMAC, copolymerized with acrylic acid and grafted onto sodium alginate, yields a superabsorbent polymer with pH-dependent swelling and high dye adsorption capacity []. This material shows promise for removing pollutants like methylene blue from wastewater.

- Cationic polyacrylamides: Incorporating ATMAC into polyacrylamide through ultrasonic-initiated template copolymerization results in a cationic polymer with a microblock structure []. This novel structure significantly enhances the flocculation performance, proving beneficial for textile-dyeing sludge dewatering.

- Antibacterial ultrafiltration membranes: When copolymerized with N-(2-hydroxyl-3-butyl-4-methyl) acrylamide and incorporated into ultrafiltration membranes, ATMAC imparts antibacterial properties []. These modified membranes show improved rejection performance and excellent antibacterial activity against bacteria, making them suitable for various separation and purification applications.

Q2: How does Allyltrimethylammonium chloride contribute to the properties of drilling fluids?

A2: ATMAC plays a crucial role in enhancing the performance of water-based drilling fluids []:

Q3: Are there any studies on using Allyltrimethylammonium chloride in zeolite synthesis?

A3: Yes, research indicates that ATMAC's structure makes it suitable for directing the synthesis of specific zeolite frameworks []. For instance, a hydroisomerization intermediate mimicking ATMAC's structure effectively directs the synthesis of aluminous ZSM-48 zeolite. This finding opens avenues for tailoring zeolite properties for specific catalytic applications.

Q4: What is known about the reactivity of Allyltrimethylammonium chloride with chlorine?

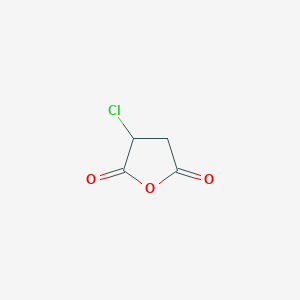

A4: Research shows that ATMAC reacts with chlorine in aqueous solutions, yielding chlorohydrin products []. The reaction's outcome depends on the temperature:

Q5: What analytical techniques are commonly employed to study Allyltrimethylammonium chloride and its derivatives?

A5: Various analytical techniques are used to characterize ATMAC and its derivatives:

- Spectroscopy: Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H and 13C NMR) are used to determine the structure and composition of ATMAC-containing polymers [, ].

- Thermal Analysis: Thermogravimetric analysis (TGA) helps understand the thermal stability and degradation behavior of these polymers [].

- Contact Angle Measurement: This technique assesses the surface hydrophobicity/hydrophilicity of materials containing ATMAC, like ultrafiltration membranes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)